In Vivo Antimalarial Efficacy: Complete Parasite Suppression Without Acute Toxicity—Fujioka et al. 1989
Atalaphillinine achieved complete suppression of Plasmodium berghei and Plasmodium vinckei parasites in mice when administered intraperitoneally at 50 mg/kg daily for 3 days, with no obvious acute toxic effects. This result placed it among the most effective compounds in a screen of 30 acridone alkaloids, where only 7 of 30 achieved ≥90% in vitro suppression of Plasmodium yoelii at 10 µg/mL [1]. By comparison, the standard antimalarial chloroquine was not tested in this in vivo model, but the complete suppression observed positions atalaphillinine as one of the few acridone alkaloids with validated in vivo efficacy [1]. This in vivo validation is absent for many structurally related acridones, including atalaphyllidine and N-methylatalaphyllinine, which were not evaluated under identical in vivo conditions.
| Evidence Dimension | In vivo antimalarial efficacy—parasite suppression in mice |
|---|---|
| Target Compound Data | Complete suppression of P. berghei and P. vinckei at 50 mg/kg/day i.p. × 3 days; no acute toxicity |
| Comparator Or Baseline | Out of 30 acridone alkaloids screened, only 7 suppressed ≥90% of P. yoelii in vitro; most compounds lacked in vivo validation |
| Quantified Difference | 1 of 30 compounds with validated in vivo complete suppression; 7/30 with ≥90% in vitro suppression |
| Conditions | Mouse model; 10⁷ parasitized erythrocytes; intraperitoneal injection; 3-day regimen (Fujioka et al., 1989) |
Why This Matters
In vivo efficacy data with an absence of acute toxicity at the therapeutic dose provides a critical procurement differentiator for researchers requiring validated animal model activity rather than unconfirmed in vitro potency alone.
- [1] Fujioka, H., Nishiyama, Y., Furukawa, H. & Kumada, N. (1989) In vitro and in vivo activities of atalaphillinine and related acridone alkaloids against rodent malaria. Antimicrobial Agents and Chemotherapy, 33(1), 6–9. View Source
